N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide, also known as ADX-47273, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide works by binding to a specific site on the mGluR5 receptor, which leads to an increase in the receptor's activity. This results in enhanced synaptic plasticity, which is believed to underlie the compound's therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process involved in learning and memory. Additionally, it has been shown to increase the release of dopamine in the nucleus accumbens, which is a key region involved in reward processing.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide is that it is highly selective for the mGluR5 receptor, which reduces the risk of off-target effects. Additionally, it has been shown to have good oral bioavailability, which makes it a suitable candidate for use in animal studies. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to achieve sustained therapeutic effects.
Future Directions
There are several potential future directions for research on N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, there is interest in exploring its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, there is interest in developing more potent and selective mGluR5 positive allosteric modulators, which could have even greater therapeutic potential.
Synthesis Methods
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide involves a multi-step process that has been described in detail in several scientific publications. The starting material for the synthesis is 2-methoxy-2,3-dihydro-1H-indene, which is reacted with methyl magnesium bromide to form the corresponding Grignard reagent. This is then reacted with pyridine-3-sulfonyl chloride to form the sulfonamide intermediate, which is further reacted with formaldehyde and sodium cyanoborohydride to yield the final product.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, anxiety, depression, and addiction. Additionally, it has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-16(9-13-5-2-3-6-14(13)10-16)12-18-22(19,20)15-7-4-8-17-11-15/h2-8,11,18H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOJWXRVZWWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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